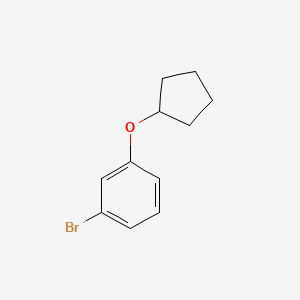

1-Bromo-3-(cyclopentyloxy)benzene

Description

BenchChem offers high-quality 1-Bromo-3-(cyclopentyloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-(cyclopentyloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-cyclopentyloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWHABAKTKOIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-1-(cyclopentyloxy)benzene: Structural Profile and Synthetic Utility

[1]

Executive Summary

3-Bromo-1-(cyclopentyloxy)benzene (CAS: 192870-98-7) is a halogenated aryl ether serving as a critical intermediate in medicinal chemistry.[1] Characterized by a meta-substitution pattern, this compound combines a lipophilic cyclopentyloxy pharmacophore—historically validated in phosphodiesterase 4 (PDE4) inhibitors like Rolipram—with a reactive bromine handle.[1] This dual functionality allows it to function as a versatile electrophile in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), facilitating the rapid construction of complex heterocyclic scaffolds for drug discovery.

Structural Characterization & Identifiers[1][2][3][4][5]

The molecule consists of a benzene core substituted at the 1-position with a cyclopentyloxy group and at the 3-position with a bromine atom. This meta-relationship is crucial for maintaining specific steric vectors in ligand-protein binding interactions.[1]

Nomenclature & Registry

| Identifier | Value |

| Common Name | 3-Bromo-1-(cyclopentyloxy)benzene |

| IUPAC Name | 1-Bromo-3-(cyclopentyloxy)benzene |

| CAS Registry Number | 192870-98-7 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.13 g/mol |

SMILES & InChI

Canonical SMILES: Brc1cccc(OC2CCCC2)c1[1]

InChI String: InChI=1S/C11H13BrO/c12-9-5-3-4-10(8-9)13-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2

Physicochemical Profile

The following properties dictate the compound's behavior in lipophilic extraction and biological membrane permeability.

| Property | Value | Context |

| LogP (Calculated) | ~4.2 | Highly lipophilic; requires organic solvents (DCM, EtOAc) for extraction.[1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | Low polarity, indicating good blood-brain barrier (BBB) permeability potential.[1] |

| H-Bond Donors / Acceptors | 0 / 1 | Acts only as a weak H-bond acceptor via the ether oxygen.[1] |

| Boiling Point (Predicted) | 280–285 °C | High boiling point; purification via vacuum distillation is recommended.[1] |

Synthetic Methodology

To synthesize 3-Bromo-1-(cyclopentyloxy)benzene with high fidelity, we employ a Williamson Ether Synthesis .[1] This protocol is preferred over Mitsunobu conditions for this specific substrate due to higher atom economy, scalability, and the avoidance of difficult-to-remove phosphine oxide byproducts.

Reaction Logic

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 3-bromophenol) on the electrophilic carbon of bromocyclopentane. Potassium carbonate (

Diagram: Synthetic Pathway

Figure 1: Williamson Ether Synthesis pathway utilizing SN2 mechanism.[1]

Experimental Protocol

Scale: 10.0 mmol (approx. 1.73 g of 3-bromophenol)[1]

-

Reagent Preparation:

-

Charge a flame-dried 50 mL round-bottom flask with 3-bromophenol (1.73 g, 10.0 mmol) and anhydrous DMF (15 mL).

-

Add Potassium Carbonate (

) (2.76 g, 20.0 mmol, 2.0 equiv) in a single portion. The suspension will turn slightly yellow.[1][2] -

Stir at room temperature for 15 minutes to ensure deprotonation.

-

-

Alkylation:

-

Add Bromocyclopentane (1.64 g, 1.18 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe.

-

Equip the flask with a reflux condenser and heat the mixture to 60°C under an inert atmosphere (

or Ar) for 12 hours. -

QC Check: Monitor reaction progress via TLC (Hexanes/EtOAc 9:1). The starting phenol (

) should disappear, and the less polar ether product (

-

-

Work-up:

-

Purification:

-

The crude oil is typically >90% pure.[1] For analytical grade, purify via flash column chromatography on silica gel using 100% Hexanes to 95:5 Hexanes/EtOAc.

-

Medicinal Chemistry Applications

This compound is not merely a solvent or reagent; it is a scaffold enabler .[1] The 3-bromo position serves as a "universal socket" for attaching diverse heterocycles.[1]

Downstream Utility: Suzuki-Miyaura Coupling

The most common application is the coupling of the aryl bromide with boronic acids to generate biaryl systems, a structural motif prevalent in kinase inhibitors and CNS-active agents.

Figure 2: Palladium-catalyzed cross-coupling workflow.[1]

Pharmacological Relevance[1][9][10][11]

-

PDE4 Inhibition: The cyclopentyloxy group mimics the alkoxy motif found in Rolipram , a prototype PDE4 inhibitor.[1] The bulky cyclopentyl ring fills the hydrophobic pocket of the enzyme, improving potency compared to simple methoxy analogs.

-

Lipophilicity Modulation: Introducing the cyclopentyl ether increases LogP significantly compared to a phenol or methyl ether, improving membrane permeability and CNS penetration.[1]

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact intermediate may be sparse, it should be handled with the standard precautions for alkyl aryl ethers and aryl halides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 192870-98-7, 1-Bromo-3-(cyclopentyloxy)benzene.[1] Retrieved from [Link][1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews.[1] Retrieved from [Link]

Sources

- 1. 1-Bromo-3-cyclopropoxybenzene | C9H9BrO | CID 57416951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 - Google 文件 [docs.google.com]

- 3. (Cyclopentyloxy)benzene | C11H14O | CID 18426409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-cyclopentanecarboxylic acid | C6H9BrO2 | CID 5053971 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Systems for 1-Bromo-3-(cyclopentyloxy)benzene

This technical guide details the solubility profile, solvent selection strategies, and handling protocols for 1-Bromo-3-(cyclopentyloxy)benzene (CAS: 192870-98-7).

Executive Summary

1-Bromo-3-(cyclopentyloxy)benzene is a lipophilic aryl halide building block commonly used in the synthesis of phosphodiesterase (PDE) inhibitors (e.g., Rolipram analogs) and cross-coupling reactions. Its physicochemical behavior is dominated by the hydrophobic cyclopentyl ether moiety and the bromine substituent, rendering it highly soluble in non-polar and aprotic organic solvents while being virtually insoluble in water.

-

CAS Number: 192870-98-7[1]

-

Molecular Formula: C₁₁H₁₃BrO[2]

-

Molecular Weight: 241.13 g/mol

-

Physical State: Typically a pale yellow oil or low-melting solid at room temperature.

Physicochemical Analysis & Solubility Landscape

The compound exhibits a High Lipophilicity Profile . The estimated LogP (partition coefficient) is approximately 4.0–4.5 , indicating a strong preference for organic phases.

Solubility Compatibility Matrix

The following table categorizes solvents based on their thermodynamic compatibility with the solute.

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent | Preferred for extraction and NMR analysis ( |

| Ethers | THF, Diethyl Ether, 1,4-Dioxane | Excellent | Critical for Grignard formation and lithiation reactions. |

| Aromatics | Toluene, Benzene | Excellent | Ideal for high-temp cross-coupling (Suzuki/Buchwald). |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Standard solvent for reaction workup and silica chromatography. |

| Alkanes | Hexanes, Pentane, Heptane | Moderate | Soluble, but often used as the anti-solvent to induce precipitation or in chromatography gradients. |

| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Good | Soluble; used for nucleophilic substitutions ( |

| Protic | Methanol, Ethanol, Water | Poor to Insoluble | Soluble in alcohols only at low concentrations or high temps. Insoluble in water. |

Applied Solvent Systems: Experimental Protocols

A. Reaction Solvent Selection (Synthesis)

The choice of solvent is dictated by the reactivity of the aryl bromide and the ether stability.

Protocol 1: Grignard Reagent Formation

Context: Converting the aryl bromide to a nucleophile (Ar-MgBr).

-

Primary Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (

). -

Rationale: Ethers coordinate with the Magnesium species, stabilizing the Grignard reagent.

-

Constraint: Solvents must be anhydrous (<50 ppm water). The cyclopentyloxy group is stable to base, making this substrate compatible with organometallics.

Protocol 2: Palladium-Catalyzed Coupling (Suzuki-Miyaura)

Context: Coupling with boronic acids.

-

Solvent System: Toluene : Water (4:1) or 1,4-Dioxane : Water (4:1).

-

Rationale: Although insoluble in water, the biphasic system (with Toluene) allows the transfer of inorganic bases (

) via phase transfer catalysis or interfacial reaction, while the lipophilic substrate remains in the organic phase.

B. Purification & Isolation (Workup)

Protocol 3: Liquid-Liquid Extraction (LLE)

-

Quench: Add reaction mixture to saturated aqueous

or Water. -

Extraction Solvent: Use Ethyl Acetate or DCM .

-

Why: The compound will partition >99% into these organic layers due to its high LogP.

-

-

Wash: Wash organic layer with Brine (sat. NaCl) to remove trapped water.

-

Dry: Use anhydrous

or

Protocol 4: Flash Column Chromatography

-

Stationary Phase: Silica Gel (SiO₂).

-

Mobile Phase: Hexanes : Ethyl Acetate gradient.

-

Starting Conditions: 100% Hexanes (Compound binds moderately).

-

Elution: Typically elutes between 5% and 20% EtOAc in Hexanes.

-

Detection: UV at 254 nm (Benzene ring absorption).

-

Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection during processing.

Caption: Decision matrix for solvent selection based on experimental intent (Synthesis vs. Purification).

Safety & Handling

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3]

-

Storage: Store in a cool, dry place. If the compound is an oil, ensure the container is upright and sealed tightly to prevent leakage.

-

Dissolution for Analysis:

-

NMR: Dissolve ~10 mg in 0.6 mL Chloroform-d (

) . -

LC-MS: Dissolve in Acetonitrile (MeCN) (HPLC grade). Avoid Methanol if transesterification or nucleophilic attack is a concern under acidic conditions (though unlikely for this ether).

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12756855, 1-Bromo-3-(cyclopentyloxy)benzene. Retrieved from [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press. (General reference for solubility of aryl halides and ethers).

Sources

An In-Depth Technical Guide to the Isomeric Distinction and Characterization of 1-Bromo-3-(cyclopentyloxy)benzene and 1-Bromo-4-(cyclopentyloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of two positional isomers, 1-bromo-3-(cyclopentyloxy)benzene and 1-bromo-4-(cyclopentyloxy)benzene. Positional isomerism, a critical concept in drug discovery and materials science, can dramatically alter a molecule's physicochemical properties, biological activity, and synthetic accessibility.[1] This document will delve into the nuanced differences between the meta (3-substituted) and para (4-substituted) isomers, offering insights into their synthesis, spectral characterization, and the implications of their structural divergence for research and development.

Structural and Electronic Divergence: The Impact of Substituent Position

The fundamental difference between 1-bromo-3-(cyclopentyloxy)benzene and its 4-isomer lies in the relative positions of the bromo and cyclopentyloxy substituents on the benzene ring. This seemingly minor variation has profound implications for the electronic distribution within the aromatic system, which in turn governs the molecule's reactivity, polarity, and intermolecular interactions.

The cyclopentyloxy group is an electron-donating group (EDG) due to the lone pairs on the oxygen atom, which can participate in resonance with the benzene ring. The bromine atom, while possessing lone pairs, is an electron-withdrawing group (EWG) through induction, but can also participate in resonance as a weak deactivator. The interplay of these electronic effects differs significantly between the meta and para isomers.

In the para-isomer (1-bromo-4-(cyclopentyloxy)benzene) , the electron-donating cyclopentyloxy group and the electron-withdrawing bromine atom are in conjugation. This allows for direct resonance interaction, leading to a more polarized molecule.

In the meta-isomer (1-bromo-3-(cyclopentyloxy)benzene) , the substituents are not in direct conjugation. The electronic effects are primarily transmitted through inductive effects and weaker resonance interactions. This results in a different distribution of electron density around the ring compared to the para-isomer.

Figure 1: Chemical structures of the meta and para isomers.

Synthesis Strategy: The Williamson Ether Synthesis

The most direct and widely applicable method for the synthesis of these target molecules is the Williamson ether synthesis.[2] This venerable reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[3] In this case, the synthesis proceeds by reacting the corresponding bromophenol with a cyclopentyl halide in the presence of a base.

Sources

1-Bromo-3-(cyclopentyloxy)benzene MSDS and safety data sheet

CAS No: 192870-98-7 Formula: C₁₁H₁₃BrO Molecular Weight: 241.12 g/mol [1]

Executive Summary

1-Bromo-3-(cyclopentyloxy)benzene is a critical aryl halide building block used extensively in medicinal chemistry, particularly in the optimization of Structure-Activity Relationships (SAR). Characterized by a lipophilic cyclopentyloxy ether motif meta-substituted to a bromine atom, it serves as a versatile scaffold for introducing hydrophobic bulk into drug candidates.

This guide provides a rigorous technical analysis of the compound's safety profile, synthesis protocols, and application in Palladium-catalyzed cross-coupling reactions. It is designed for researchers requiring high-fidelity data for decision-making in lead optimization and process chemistry.

Chemical Identity & Physical Properties[1][3][4][5]

The following data aggregates specifications from multiple technical vendors to establish a baseline for quality control.

| Property | Specification | Notes |

| CAS Number | 192870-98-7 | Unique identifier for regulatory tracking [1].[1] |

| IUPAC Name | 1-bromo-3-(cyclopentyloxy)benzene | Also known as 3-Cyclopentyloxybromobenzene. |

| Physical State | Viscous Liquid / Low-melting Solid | Often appears as a colorless to pale yellow oil. |

| Boiling Point | ~135°C at 0.5 mmHg (Predicted) | High boiling point due to molecular weight/polarity. |

| Solubility | Soluble in DCM, EtOAc, DMSO | Immiscible in water. |

| Purity Standard | ≥97% (GC/HPLC) | Standard research grade [2]. |

Safety Data Sheet (SDS) Analysis

Authoritative GHS Classification based on alkyl/aryl halide and ether functional group profiles.

Hazard Identification (GHS-US/EU)

This compound is classified as a Skin and Eye Irritant . It acts as an alkylating-like agent and lipophilic irritant, capable of penetrating dermal layers.

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[2][3][4][5] |

| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][3][4][5] |

| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation.[2][3][5] |

Emergency Response Protocols

Self-Validating Safety Logic: The lipophilic nature of the cyclopentyloxy group implies that water alone is insufficient for decontamination. Surfactants (soap) are required to solubilize the compound from skin.

-

Eye Contact: Rinse cautiously with water for 15 minutes.[4][5] Remove contact lenses if present and easy to do.[3][4] Rationale: Immediate dilution reduces corneal etching risk.

-

Skin Contact: Wash with abundant soap and water.[3][6][4] Rationale: Lipophilic ethers adhere to skin; soap is necessary for removal.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Safety Decision Tree

Figure 1: Emergency response workflow for exposure incidents.

Synthesis & Manufacturing

Methodology: Williamson Ether Synthesis

The most robust route for synthesizing 1-Bromo-3-(cyclopentyloxy)benzene involves the O-alkylation of 3-bromophenol. This method is preferred over Mitsunobu conditions for scale-up due to atom economy and ease of purification.

Reaction Mechanism

The phenolic hydroxyl group is deprotonated by a base (Potassium Carbonate) to form a phenoxide anion, which acts as a nucleophile attacking the electrophilic carbon of Bromocyclopentane (or Chlorocyclopentane) via an S_N2 mechanism.

Step-by-Step Protocol

-

Reagents:

-

3-Bromophenol (1.0 equiv)

-

Bromocyclopentane (1.2 equiv)

-

Potassium Carbonate (

, 2.0 equiv) -

Solvent: DMF (Dimethylformamide) or Acetonitrile.

-

-

Procedure:

-

Charge a round-bottom flask with 3-Bromophenol and DMF.

-

Add

and stir at room temperature for 30 minutes to ensure deprotonation. -

Add Bromocyclopentane dropwise.

-

Heat the mixture to 60-80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

-

-

Workup:

-

Dilute with water (quenches reaction and dissolves inorganic salts).

-

Extract with Ethyl Acetate (

). -

Wash organic layer with brine to remove residual DMF.

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Synthesis Pathway Diagram

Figure 2: Williamson Ether Synthesis pathway via SN2 mechanism.

Applications in Drug Discovery

Context: Scaffold Construction & SAR Optimization

This compound is a "privileged structure" intermediate. The bromine atom serves as a functional handle for cross-coupling, while the cyclopentyloxy group provides a defined hydrophobic volume that fits specific protein binding pockets (e.g., PDE4, Kinases).

Primary Workflow: Suzuki-Miyaura Coupling

The most common application is coupling with aryl boronic acids to form biaryl ether scaffolds.

Protocol:

-

Substrates: 1-Bromo-3-(cyclopentyloxy)benzene + Aryl Boronic Acid (

). -

Catalyst:

or -

Base:

or -

Solvent: Dioxane/Water (4:1) or Toluene/Ethanol/Water.

-

Conditions: 80-100°C under inert atmosphere (

/Argon).

Pharmacological Relevance[1]

-

PDE4 Inhibitors: The 3-cyclopentyloxy motif mimics the pharmacophore of Rolipram, a classic PDE4 inhibitor. By varying the aryl group attached via the bromine handle, researchers optimize potency and selectivity [3].

-

Kinase Inhibition: The ether oxygen acts as a hydrogen bond acceptor, while the cyclopentyl ring occupies hydrophobic pockets (Gatekeeper residues).

Application Logic Flow

Figure 3: Medicinal chemistry application workflow for scaffold diversification.

Handling and Storage Requirements

To maintain scientific integrity and compound purity (>97%), strict adherence to storage protocols is required.

-

Storage Conditions: Store at 2-8°C (Refrigerator). While stable at room temperature for short periods, long-term storage requires cooling to prevent slow oxidation of the ether linkage or hydrolysis [4].

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Incompatibilities: Strong Oxidizing Agents (reacts with ether), Strong Acids (potential cleavage of ether), Magnesium (if forming Grignard in situ).

References

-

National Institutes of Health (PubChem). (2025). Compound Summary: 1-Bromo-3-cyclopropylbenzene (Analogous Structure Safety Data). Retrieved from [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 1-Bromo-3-cyclopropylbenzene | C9H9Br | CID 3282672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

Suppliers and price of 1-Bromo-3-(cyclopentyloxy)benzene for research

Executive Summary

1-Bromo-3-(cyclopentyloxy)benzene is a specialized organobromine building block used primarily in the synthesis of pharmaceutical intermediates targeting the Central Nervous System (CNS) and inflammatory pathways. Structurally, it consists of a benzene ring substituted at the meta positions with a bromine atom and a cyclopentyloxy group.[4]

This compound serves as a critical lipophilic scaffold. The bromine moiety facilitates cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the cyclopentyl ether enhances membrane permeability and metabolic stability compared to simple alkoxy chains.

Market Status: Unlike its para-isomer (1-Bromo-4-(cyclopentyloxy)benzene, CAS 30752-30-8), the meta-isomer is often classified as a "Make-to-Order" or specialty catalog item, resulting in higher unit costs and variable lead times.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 1-Bromo-3-(cyclopentyloxy)benzene |

| CAS Number | 192870-98-7 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.13 g/mol |

| Physical State | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Isomer Distinction | Meta-substitution (1,3) vs. Para-substitution (1,4) |

Synthesis Protocol (The "Make" Option)

For research groups requiring >10g quantities, in-house synthesis via Williamson Ether Synthesis is often more cost-effective than commercial procurement due to the scarcity of the meta isomer.

Reaction Logic (Causality)

-

Reagents: 3-Bromophenol provides the aryl core. Bromocyclopentane acts as the alkylating agent.

-

Base (K₂CO₃): Potassium carbonate is preferred over stronger bases (like NaH) to minimize side reactions, as the phenol proton is sufficiently acidic (pKa ~10).

-

Solvent (DMF): A polar aprotic solvent is essential to solvate the cation (K⁺), leaving the phenoxide anion "naked" and highly reactive for the S_N2 attack.

Step-by-Step Methodology

Reagents:

-

3-Bromophenol (1.0 equiv)

-

Bromocyclopentane (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)

-

DMF (Dimethylformamide) [0.5 M concentration relative to phenol]

Workflow:

-

Activation: Charge a flame-dried round-bottom flask with 3-Bromophenol and anhydrous DMF under an inert atmosphere (N₂ or Ar). Add K₂CO₃. Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion.

-

Alkylation: Add Bromocyclopentane dropwise via syringe.

-

Heating: Heat the reaction mixture to 60–80°C for 4–12 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (more polar) should disappear; the product (less polar) will appear near the solvent front.

-

-

Work-up: Cool to RT. Dilute with water (dissolves inorganic salts) and extract 3x with Ethyl Acetate or Diethyl Ether.

-

Purification: Wash combined organics with 1M NaOH (removes unreacted phenol), water, and brine. Dry over MgSO₄.[5] Concentrate in vacuo.

-

Final Polish: If necessary, purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).

Visual Workflow (DOT Diagram)

Caption: Williamson Ether Synthesis pathway converting 3-Bromophenol to the target ether.

Supply Chain & Pricing Analysis (The "Buy" Option)

Market Dynamics

The meta-isomer (1-Br, 3-OR) is significantly less available than the para-isomer. While the para-isomer is a commodity chemical ($200/g range), the meta-isomer often commands "custom synthesis" pricing.

Supplier Landscape

| Supplier Category | Representative Vendors | Availability Status | Estimated Lead Time |

| Primary Catalog | Hoffman Fine Chemicals, Ambeed | Listed (Stock variable) | 1–2 Weeks |

| Aggregators | MolPort, eMolecules | Sourced from partners | 2–4 Weeks |

| Custom Synthesis | Enamine, ChemScene, Combi-Blocks | Make-to-Order | 4–6 Weeks |

Price Estimation (2025 Market Data)

Note: Prices fluctuate based on raw material costs and batch sizes.

| Scale | Estimated Price Range (USD) | Notes |

| 1 g | $350 – $550 | High unit cost due to "Research Scale" packaging. |

| 5 g | $1,200 – $1,600 | Better economy of scale. |

| 25 g | $3,500 – $5,000 | Often requires a custom quote/synthesis run. |

| Bulk (>100g) | Inquire | Negotiated rates; likely ~$80–120/g. |

Strategic Advice: Always verify the CAS number carefully. Vendors frequently substitute the para-isomer (CAS 30752-30-8) if the specific isomer is not strictly defined in the purchase order.

Strategic Applications in Drug Discovery

This molecule is a "privileged structure" in medicinal chemistry, particularly for:

-

PDE4 Inhibitors: The 3-cyclopentyloxy motif mimics the pharmacophore of Rolipram, a classic PDE4 inhibitor. The bromine allows for the attachment of diverse heterocycles to tune selectivity.

-

Suzuki-Miyaura Coupling: The aryl bromide is an excellent electrophile for palladium-catalyzed coupling with boronic acids to form biaryl systems.

Downstream Logic Diagram

Caption: Divergent synthesis pathways utilizing the aryl bromide handle for medicinal chemistry.

Handling & Safety (MSDS Highlights)

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Store in a cool, dry place. Keep container tightly closed. (Standard ambient storage is usually sufficient, though some protocols recommend 2-8°C to prevent slow hydrolysis or oxidation over long periods).

-

Disposal: Dispose of contents/container to an approved waste disposal plant (Halogenated solvent waste stream).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 30752-30-8 (Para-isomer analogue for property comparison). Retrieved from [Link]

-

Organic Syntheses. (n.d.). General Procedures for Williamson Ether Synthesis. Retrieved from [Link]

Sources

Technical Assessment: Physical State & Handling of 1-Bromo-3-(cyclopentyloxy)benzene

[1]

Executive Summary

Current State Determination: Viscous Oil / Low-Melting Semi-Solid At standard ambient temperature and pressure (SATP, 25°C), 1-Bromo-3-(cyclopentyloxy)benzene (CAS: 192870-98-7) predominantly exists as a viscous, colorless to pale yellow oil .[1][2]

However, high-purity samples (>98%) may exhibit semi-solid behavior or crystallize into a low-melting solid (approximate melting point range: 20–35°C) upon prolonged storage at reduced temperatures (4°C or -20°C).[1] This phase duality is characteristic of meta-substituted aryl ethers, where the disruption of crystal packing symmetry prevents the formation of a robust lattice compared to their para-substituted analogs.[1]

Operational Implication: Researchers should treat this compound as a temperature-sensitive phase material . For accurate dosing and stoichiometry, it is standard protocol to gently warm the container to 40°C to ensure a homogeneous liquid phase prior to aliquoting.[1]

Physicochemical Profile

The physical state of this molecule is governed by the competition between the molecular weight (driving van der Waals forces) and the entropic flexibility of the cyclopentyl ether linkage.[1]

| Property | Value / Description | Technical Note |

| CAS Number | 192870-98-7 | Unique identifier for the meta isomer.[1] |

| Molecular Formula | C₁₁H₁₃BrO | |

| Molecular Weight | 241.12 g/mol | Moderate MW suggests low volatility.[1] |

| Physical State (25°C) | Oil / Semi-solid | Purity-dependent.[1] Impurities (solvents) lower MP.[1] |

| Boiling Point (Predicted) | ~300–310°C (760 mmHg) | High BP requires high-vacuum distillation for purification.[1] |

| Density | ~1.3–1.4 g/mL | Denser than water due to the heavy bromine atom.[1] |

| Solubility | Immiscible in water.[1] | Soluble in DCM, EtOAc, THF, MeOH.[1] |

Structural Analysis of Phase Behavior

The meta substitution pattern is the critical determinant of its physical state:

-

Symmetry Breaking: Unlike the para-isomer (1-Bromo-4-(cyclopentyloxy)benzene), which often forms a solid due to linear symmetry and efficient packing, the meta-isomer has a "kinked" geometry.[1] This reduces intermolecular π-π stacking efficiency.[1]

-

Cyclopentyl Ring Flexibility: The cyclopentyl group is conformationally mobile (envelope/twist conformations), adding entropic disorder that further depresses the melting point.[1]

-

Ether Linkage: The C-O-C bond angle (~110°) adds rotational freedom, favoring the liquid state at room temperature.[1]

Handling & Storage Protocols

Due to its potential to exist as a supercooled liquid or a semi-solid, inconsistent handling can lead to stoichiometry errors (e.g., pipetting a heterogeneous semi-solid).[1]

Protocol A: Homogenization (The "Thaw" Step)

Before every use, ensure the compound is in a single phase.[1]

-

Inspection: Check if the material appears cloudy, waxy, or has suspended crystals.[1]

-

Thermal Conditioning: Place the sealed vial in a water bath or bead bath at 40°C for 10–15 minutes .

-

Why? This exceeds the likely melting point range, ensuring the entire bulk is liquid.[1]

-

-

Vortex: Vortex for 10 seconds to mix any density gradients or separated impurities.

-

Verification: Hold against light. The liquid should be clear and refraction-free.[1]

Protocol B: Aliquoting Strategy

-

Recommended: Gravimetric Transfer (Weighing) .[1]

Protocol C: Storage[3]

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert gas (Argon or Nitrogen).[1] Ethers can form peroxides over long periods, though aryl ethers are generally more stable than alkyl ethers.[1]

-

State upon Retrieval: Expect the compound to be solidified or extremely viscous when removed from the fridge.[1] Do not attempt to pipette cold.

Synthesis & Isolation Workflow

Understanding the synthesis explains why the commercial product is often an oil.[1] The standard route is a Williamson Ether Synthesis.[1]

Figure 1: Standard synthesis workflow yielding the target compound as an oil.[1] The removal of unreacted 3-bromophenol is critical, as residual phenol raises the viscosity and polarity.[1]

Experimental Validation (Self-Validating System)

To rigorously confirm the state and purity of your specific batch, perform the following checks.

A. Thin Layer Chromatography (TLC)[1]

-

Mobile Phase: 10% Ethyl Acetate in Hexanes.[1]

-

Visualization: UV (254 nm).[1]

-

Expectation: A single spot with high Rf (~0.6–0.8).[1] The compound is non-polar.[1]

-

Note: If a lower spot appears (Rf < 0.3), it is likely unreacted 3-bromophenol.[1]

-

B. 1H-NMR Verification

Run a standard proton NMR in CDCl₃.[1]

-

Aromatic Region (6.8 – 7.3 ppm): Look for the characteristic 1:1:1:1 pattern of a meta-substituted benzene (triplet, doublet, doublet, singlet-like).[1]

-

Ether Methine (4.7 – 4.8 ppm): A multiplet (septet-like) corresponding to the CH of the cyclopentyl ring attached to oxygen.[1]

-

Aliphatic Region (1.5 – 2.0 ppm): Multiplets for the remaining 8 protons of the cyclopentyl ring.[1]

-

Impurity Check: Check for solvent peaks (EtOAc, DCM).[1] Solvent entrapment is the primary reason "solid" compounds appear as oils.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11533252, 1-Bromo-3-(cyclopentyloxy)benzene. Retrieved from [Link][1]

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Williamson Ether Synthesis methodologies and phase behavior of aryl ethers).

Methodological & Application

Application Note: Precision Synthesis of 1-Bromo-3-(cyclopentyloxy)benzene

Executive Summary

The moiety 1-bromo-3-(cyclopentyloxy)benzene is a critical intermediate in medicinal chemistry, particularly in the development of Phosphodiesterase-4 (PDE4) inhibitors (e.g., Rolipram analogs) and other central nervous system (CNS) active agents. The cyclopentyl ether group provides significant lipophilicity and metabolic stability compared to linear alkyl chains.

This guide details two validated pathways for synthesizing this scaffold from 3-bromophenol :

-

Method A (Primary): Williamson Ether Synthesis (Scalable, Cost-effective).

-

Method B (Alternative): Mitsunobu Reaction (Mild conditions, Stereospecific).

While Method A is generally preferred for scale-up, it presents challenges regarding the elimination of the secondary halide (cyclopentyl bromide). This protocol addresses these specific "Critical Process Parameters" (CPPs) to maximize the ether/alkene ratio.

Retrosynthetic Analysis & Strategy

The disconnection approach relies on the formation of the C(sp³)-O bond.

-

Path A (Nucleophilic Substitution): Disconnection at the ether oxygen reveals the phenoxide nucleophile and an electrophilic cyclopentyl halide.

-

Path B (Redox Condensation): Utilizes the alcohol (cyclopentanol) directly, activated in situ by phosphine reagents.

Figure 1: Retrosynthetic strategies for the target ether.

Method A: Optimized Williamson Ether Synthesis

Recommendation: Best for multi-gram to kilogram scale synthesis.

Mechanistic Insight & Causality

The reaction proceeds via an S_N2 mechanism .[1] However, cyclopentyl bromide is a secondary halide. In the presence of strong, hard bases (e.g., NaH, NaOH), E2 elimination becomes a competitive pathway, producing cyclopentene and reducing yield.

-

Solution: Use a milder, "buffered" base system (K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile) to favor substitution over elimination [1].

-

Catalysis: The addition of Potassium Iodide (KI) facilitates the Finkelstein reaction, converting the bromide to the more reactive iodide in situ, accelerating the S_N2 rate without increasing the elimination rate.

Reagents & Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| 3-Bromophenol | 173.01 | 1.0 | Limiting Reagent |

| Cyclopentyl Bromide | 149.03 | 1.5 | Electrophile (Excess used to offset elimination) |

| K₂CO₃ (Anhydrous) | 138.21 | 2.5 | Base (Proton Scavenger) |

| KI (Potassium Iodide) | 166.00 | 0.1 | Finkelstein Catalyst |

| DMF (Anhydrous) | - | 10 Vol | Solvent |

Step-by-Step Protocol

Step 1: Deprotonation

-

Charge a dry round-bottom flask with 3-bromophenol (1.0 eq) and anhydrous DMF (10 mL per gram of phenol).

-

Add K₂CO₃ (2.5 eq) and KI (0.1 eq) in a single portion.

-

Critical Step: Stir at Room Temperature (RT) for 30 minutes. This allows the formation of the phenoxide anion prior to introducing the electrophile, ensuring the base is not consumed by the halide via E2 elimination before the nucleophile is ready.

Step 2: Alkylation 4. Add Cyclopentyl bromide (1.5 eq) dropwise via syringe. 5. Heat the reaction mixture to 70°C .

- Note: Do not exceed 90°C. Higher temperatures drastically increase the rate of elimination (cyclopentene formation).

- Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[3] Reaction typically requires 4–12 hours.

Step 3: Workup 7. Cool the mixture to RT. 8. Dilute with Water (3x reaction volume) and extract with Ethyl Acetate (3x).

- Why: DMF is miscible with water; thorough washing is required to remove it from the organic layer.

- Wash the combined organic layers with 1M NaOH (1x) to remove any unreacted phenol (phenoxide stays in aqueous).

- Wash with Brine , dry over Na₂SO₄ , and concentrate under reduced pressure.

Step 4: Purification 11. The crude oil is usually >90% pure. If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexane → 5% EtOAc/Hexane).

Method B: Mitsunobu Reaction

Recommendation: Use for small-scale (<1g) or if the elimination side-product in Method A is difficult to separate.

Mechanistic Insight

This method activates cyclopentanol using Triphenylphosphine (PPh₃) and DIAD (Diisopropyl azodicarboxylate). The reaction proceeds with inversion of configuration (not relevant for achiral cyclopentanol) and avoids carbocation character, thus eliminating the risk of alkene formation [2].

Protocol Summary

-

Dissolve 3-bromophenol (1.0 eq), Cyclopentanol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (0°C).

-

Add DIAD (1.5 eq) dropwise over 20 minutes.

-

Warm to RT and stir for 12 hours.

-

Workup: Concentrate and triturate with Hexane/Ether to precipitate Triphenylphosphine oxide (TPPO). Filter and purify filtrate by column chromatography.[2][3]

Workflow Visualization

Figure 2: Operational workflow for the Williamson ether synthesis (Method A).

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: δ 7.20–6.80 ppm (m, 4H). Look for the 1,3-substitution pattern (singlet-like peak for H2, doublets for H4/H6).

-

Ether Methine: δ 4.75 ppm (m, 1H, -OCH -). This is the diagnostic peak; it should shift significantly upfield compared to the starting bromide.

-

Cyclopentyl Methylenes: δ 1.95–1.60 ppm (m, 8H).

-

-

Mass Spectrometry (GC-MS):

-

Molecular Ion: m/z 240/242 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern).

-

Fragment: Loss of cyclopentyl group often yields m/z 172/174 (bromophenol cation).

-

Safety & Handling

-

3-Bromophenol: Toxic and corrosive. Causes severe skin burns. Handle in a fume hood.

-

Cyclopentyl Bromide: Lachrymator. Avoid inhalation.

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

References

-

BenchChem Technical Support. (2025).[1] Williamson Ether Synthesis of Phenolic Compounds: Troubleshooting & Optimization. Retrieved from

-

Organic Chemistry Portal. (2023). Mitsunobu Reaction: Mechanism and Protocols. Retrieved from

-

Asian Journal of Chemistry. (2011). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor.[4] (Vol 23, No 8). Retrieved from

Sources

Technical Guide: Optimized Suzuki-Miyaura Coupling of 1-Bromo-3-(cyclopentyloxy)benzene

Introduction & Application Scope

1-Bromo-3-(cyclopentyloxy)benzene (CAS: 160353-87-7) is a critical intermediate in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors , a class of drugs used to treat inflammatory diseases like COPD, psoriasis, and asthma (e.g., Rolipram and Piclamilast analogues). The cyclopentyloxy moiety serves as a lipophilic pharmacophore that fits into the hydrophobic pocket of the PDE4 enzyme.

This Application Note provides validated protocols for coupling this aryl bromide with various boronic acids. The meta-alkoxy substitution pattern presents a specific electronic profile: the oxygen atom acts as an electron-donating group (EDG) by resonance but is electron-withdrawing by induction. At the meta position, the inductive withdrawal slightly dominates, activating the C-Br bond for oxidative addition compared to electron-rich para-alkoxy isomers, yet the substrate remains less reactive than electron-deficient aryl halides (e.g., nitro- or cyano-substituted).

Reaction Mechanics & Catalyst Selection

To ensure high turnover numbers (TON) and prevent common side reactions (protodeboronation, homocoupling), the choice of catalyst and ligand is paramount.

-

Catalyst System A (Robust): Pd(dppf)Cl₂·DCM . The bidentate ferrocenyl ligand (dppf) possesses a large bite angle, which stabilizes the Pd(II) intermediate and accelerates reductive elimination. This is the industrial standard for this substrate class due to its resistance to thermal degradation at the temperatures required (80–95 °C).

-

Catalyst System B (High Activity): XPhos Pd G2 . For sterically hindered boronic acids or when milder temperatures (<60 °C) are required, Buchwald-type precatalysts are superior. XPhos provides a bulky, electron-rich environment that facilitates oxidative addition and prevents

-hydride elimination in alkyl-coupling partners.

Catalytic Cycle Visualization

The following diagram outlines the mechanistic pathway and critical control points for this specific substrate.

Caption: Catalytic cycle emphasizing the entry of the meta-alkoxy aryl bromide substrate.

Experimental Protocols

Protocol A: Standard High-Throughput Conditions

Best for: Coupling with Phenylboronic acid, Pyridylboronic acids, and simple Heteroaryls. Scale: 1.0 mmol (approx. 241 mg of bromide).

Reagents:

-

1-Bromo-3-(cyclopentyloxy)benzene: 1.0 equiv (241 mg)

-

Boronic Acid Partner: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ : 3–5 mol% (24–40 mg)

-

Base: K₂CO₂ (2M aq) : 3.0 equiv (1.5 mL)

-

Solvent: 1,4-Dioxane or DMF : 5–8 mL

Step-by-Step Procedure:

-

Setup: Charge a 20 mL microwave vial or round-bottom flask with the aryl bromide, boronic acid, and Pd catalyst.

-

Inerting: Cap the vessel and purge with Nitrogen or Argon for 5 minutes. (Critical: Oxygen causes homocoupling of the boronic acid).

-

Solvent Addition: Add the degassed solvent (Dioxane or DMF) via syringe, followed by the aqueous K₂CO₃ solution.

-

Reaction:

-

Thermal: Heat to 90 °C in an oil bath for 4–12 hours.

-

Microwave: Heat to 110 °C for 30–60 minutes.

-

-

Monitoring: Check by TLC (Hexane/EtOAc 9:1). The starting bromide is UV active and non-polar; the product will typically be slightly more polar but distinct.

-

Workup:

Protocol B: Conditions for Sterically Hindered/Unstable Partners

Best for: Coupling with ortho-substituted boronic acids or unstable 2-heterocyclic boronates.

Reagents:

-

Catalyst: XPhos Pd G2 (2–3 mol%)

-

Base: K₃PO₄ (0.5 M aq) : 3.0 equiv

-

Solvent: THF or Toluene : 5 mL (Biphasic system)

Procedure:

-

Dissolve substrate and boronic acid in THF inside the reaction vessel.

-

Add the precatalyst (XPhos Pd G2).

-

Add the aqueous K₃PO₄ solution.

-

Stir vigorously at 60 °C . (The lower temperature preserves unstable boronic acids).

-

Complete conversion is usually observed within 2–4 hours due to the high activity of the catalyst.

Data Summary & Optimization Table

The following table summarizes the optimization of conditions specifically for meta-alkoxy aryl bromides.

| Parameter | Condition Set 1 (Standard) | Condition Set 2 (Mild) | Condition Set 3 (Green) |

| Solvent | DMF / H₂O (9:1) | THF / H₂O (4:1) | Ethanol / H₂O (1:1) |

| Base | K₂CO₃ (3 eq) | K₃PO₄ (3 eq) | Na₂CO₃ (2 eq) |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | XPhos Pd G2 (2 mol%) | Pd(OAc)₂ + PPh₃ |

| Temp | 95 °C | 60 °C | 80 °C |

| Time | 8–12 h | 2–4 h | 12–16 h |

| Yield | 85–95% | 90–98% | 70–85% |

| Notes | Best for solubility of polar products. | Best for hindered substrates. | Eco-friendly; slower kinetics. |

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting & Critical Considerations

-

Dehalogenation (Reduction):

-

Protodeboronation:

-

Purification of Lipophilic Ethers:

-

The cyclopentyloxy group makes the molecule greasy. If the product co-elutes with phosphine oxides (from the catalyst), use a C18 Reverse Phase column or wash the organic layer with 10% aqueous citric acid before chromatography to remove basic impurities.

-

References

-

Vertex Pharmaceuticals. (2025). Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. Journal of Medicinal Chemistry.

-

Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

BenchChem. (2025).[1] Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde. (Protocol adapted for meta-bromo analogs).

-

Yahya-Meymandi, A., et al. (2016). Synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]cyclopentanol as Potential Phosphodiesterase-4 Inhibitor. Asian Journal of Chemistry.

-

ChemScene. (2024). Product Data: 1-Bromo-3-(cyclopentyloxy)benzene.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. reddit.com [reddit.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. asianpubs.org [asianpubs.org]

- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20030044840A1 - Preparation and uses of conjugated solid supports for boronic acids - Google Patents [patents.google.com]

Palladium-catalyzed cross-coupling of 3-cyclopentyloxybromobenzene

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Cyclopentyloxybromobenzene

Subtitle: Modular Synthesis of PDE4 Inhibitor Scaffolds via Suzuki-Miyaura and Buchwald-Hartwig Protocols

Introduction & Strategic Significance

3-Cyclopentyloxybromobenzene is a high-value pharmacophore building block, particularly in the synthesis of Phosphodiesterase 4 (PDE4) inhibitors. The 3-cyclopentyloxy motif—found in archetypal drugs like Rolipram and Piclamilast —is critical for occupying the hydrophobic Q2 pocket of the PDE4 enzyme active site, enhancing potency and selectivity [1, 2].

This application note details the functionalization of 3-cyclopentyloxybromobenzene via Palladium-catalyzed cross-coupling. We focus on two divergent pathways essential for medicinal chemistry library generation:

-

Suzuki-Miyaura Coupling: For constructing biaryl cores (e.g., 3-aryl-1-cyclopentyloxybenzene).

-

Buchwald-Hartwig Amination: For installing nitrogen-containing heterocycles (e.g., morpholines, piperazines).

These protocols are designed for robustness and scalability , utilizing air-stable precatalysts and optimized ligand systems to ensure high turnover frequencies (TOF) and minimal de-halogenation side products.

Reaction Mechanism & Critical Parameters

The success of these couplings on an electron-neutral/slightly electron-rich aryl bromide relies on balancing the oxidative addition and reductive elimination steps.

Catalytic Cycle Visualization

Caption: General Pd(0)/Pd(II) catalytic cycle. The bulky cyclopentyloxy group at the meta-position does not significantly sterically hinder the oxidative addition step.

Key Optimization Factors

-

Ligand Selection:

-

Suzuki:[1][2][3][4][5][6]dppf (1,1'-Bis(diphenylphosphino)ferrocene) is preferred for its large bite angle, promoting reductive elimination in biaryl synthesis.

-

Buchwald:[2][7][8]XPhos or RuPhos are critical. The dialkylbiaryl phosphine structure prevents formation of inactive Pd-dimers and facilitates coupling with secondary amines [3].

-

-

Base Sensitivity: The cyclopentyloxy ether linkage is stable to standard bases (K₂CO₃, NaOtBu) but can be sensitive to strong Lewis acids; therefore, acidic workups should be mild.

Protocol 1: Suzuki-Miyaura Cross-Coupling[4]

Objective: Synthesis of 3-(3-pyridyl)-1-cyclopentyloxybenzene (Biaryl Scaffold).

Reagents & Stoichiometry

| Component | Role | Equiv. | Conc./Amount |

| 3-Cyclopentyloxybromobenzene | Substrate | 1.0 | 1.0 mmol (241 mg) |

| 3-Pyridineboronic acid | Coupling Partner | 1.5 | 1.5 mmol (184 mg) |

| Pd(dppf)Cl₂[] · CH₂Cl₂ | Catalyst | 0.03 | 3 mol% (24.5 mg) |

| K₂CO₃ (2M aq.) | Base | 3.0 | 1.5 mL |

| 1,4-Dioxane | Solvent | - | 5.0 mL (0.2 M) |

Step-by-Step Procedure

-

Setup: To a 25 mL reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and Pd(dppf)Cl₂.

-

Inerting: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (N₂) three times to remove O₂ (Crucial to prevent homocoupling and catalyst deactivation).

-

Solvent Addition: Syringe in degassed 1,4-Dioxane followed by the 2M K₂CO₃ solution.

-

Note: The biphasic system requires vigorous stirring (>800 rpm) to ensure efficient phase transfer.

-

-

Reaction: Heat the block to 90°C for 4–16 hours.

-

Workup:

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The pyridine nitrogen makes the product more polar than the starting bromide.

Protocol 2: Buchwald-Hartwig Amination

Objective: Synthesis of N-(3-cyclopentyloxyphenyl)morpholine (Aniline Scaffold).

Reagents & Stoichiometry

| Component | Role | Equiv. | Conc./Amount |

| 3-Cyclopentyloxybromobenzene | Substrate | 1.0 | 1.0 mmol (241 mg) |

| Morpholine | Amine | 1.2 | 1.2 mmol (105 mg) |

| Pd₂(dba)₃ | Precatalyst | 0.01 | 1 mol% (9.2 mg) |

| XPhos | Ligand | 0.02 | 2 mol% (9.5 mg) |

| NaOtBu | Base | 1.4 | 1.4 mmol (135 mg) |

| Toluene | Solvent | - | 5.0 mL (0.2 M) |

Step-by-Step Procedure

-

Pre-complexation (Optional but Recommended): In the reaction vessel, mix Pd₂(dba)₃ and XPhos in 1 mL of toluene under N₂ for 5 mins to generate the active L-Pd(0) species.

-

Addition: Add the aryl bromide, morpholine, and NaOtBu (solid) to the vessel. Add the remaining toluene.

-

Tip: NaOtBu is hygroscopic. Weigh it quickly in air or use a glovebox if available.

-

-

Reaction: Heat to 100°C for 12 hours.

-

Color Change: The solution typically turns from dark purple/red to orange/brown as the catalytic cycle progresses.

-

-

Workup:

-

Cool to RT. Filter the mixture through a pad of Celite to remove insoluble salts and palladium black.

-

Rinse the pad with CH₂Cl₂.

-

Concentrate the filtrate.

-

-

Purification: Silica gel chromatography.

-

Note: Amines can streak on silica. Pre-treat the column with 1% Triethylamine if necessary.

-

Experimental Workflow Diagram

Caption: Decision tree for functionalizing 3-cyclopentyloxybromobenzene based on target library requirements.

Troubleshooting & Safety

-

Dehalogenation: If significant hydrodebromination (formation of cyclopentyloxybenzene) is observed, ensure the solvent is strictly anhydrous and increase the catalyst loading slightly.

-

Pd Scavenging: For pharmaceutical applications, residual Pd must be <10 ppm. Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) post-reaction. Stir the crude organic solution with the resin for 4 hours before filtration.

-

Safety: Aryl bromides and boronic acids are generally low toxicity, but palladium compounds are sensitizers. Handle all powders in a fume hood.

References

-

Burgin, A. B., et al. (2010). "Design of phosphodiesterase 4D (PDE4D) allosteric modulators for the treatment of CNS disorders." Nature Biotechnology, 28(1), 63-70. Link

- Manallack, D. T., et al. (2005). "The significance of the log P in drug discovery and development." Chemistry & Biodiversity, 2(11), 1512-1523. (Context on lipophilic ether chains in drug design).

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl phosphine ligands in palladium-catalyzed amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

TCI Chemicals. (n.d.). "Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4." TCI Practical Examples.Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. youtube.com [youtube.com]

- 3. wwjmrd.com [wwjmrd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Suzuki Coupling [organic-chemistry.org]

Synthesis of 3-(Cyclopentyloxy)phenylboronic Acid via Lithium-Halogen Exchange

An Application Guide for Researchers

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-(cyclopentyloxy)phenylboronic acid from its corresponding aryl bromide, 1-bromo-3-(cyclopentyloxy)benzene. Arylboronic acids are indispensable building blocks in modern synthetic chemistry, serving as key precursors in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3] This guide is tailored for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and critical safety protocols. The featured method employs a classic lithium-halogen exchange followed by electrophilic trapping with triisopropyl borate, a robust and scalable route to the desired product.[4][5][6]

Introduction and Scientific Background

The synthesis of polysubstituted biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. 3-(Cyclopentyloxy)phenylboronic acid is a valuable intermediate, incorporating a moderately lipophilic cyclopentyloxy group that can enhance metabolic stability or modulate receptor binding in drug candidates. The primary route to utilize this intermediate is through the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation that highlights the importance of having reliable access to a diverse array of boronic acid building blocks.[1][7]

While several methods exist for the preparation of arylboronic acids, including palladium-catalyzed Miyaura borylation and the use of Grignard reagents, the lithium-halogen exchange pathway offers distinct advantages.[4][8][9][10] It proceeds rapidly at low temperatures and is highly efficient for electron-rich and sterically unhindered aryl bromides. The core of this method involves the transmetalation of an aryl halide with an organolithium reagent, typically n-butyllithium (n-BuLi), to generate a highly nucleophilic aryllithium species. This intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate, to form a boronate ester, which is subsequently hydrolyzed to the target boronic acid during aqueous workup.

Reaction Mechanism

The overall transformation proceeds in two key stages:

-

Lithium-Halogen Exchange: The aryl bromide is treated with n-butyllithium at cryogenic temperatures (typically -78 °C). The more electropositive lithium atom readily exchanges with the bromine atom on the aromatic ring, forming the thermodynamically more stable aryllithium species and n-butyl bromide. This reaction is driven by the formation of the more stable carbanion on the sp²-hybridized aromatic carbon compared to the sp³-hybridized carbon of the n-butyl group.[4][5][11]

-

Electrophilic Quench (Borylation): The highly reactive aryllithium intermediate acts as a potent nucleophile, attacking the electrophilic boron atom of triisopropyl borate. This addition forms a lithium triisopropoxyboronate complex.

-

Hydrolysis: Upon acidic aqueous workup, the boronate ester is hydrolyzed to yield the final 3-(cyclopentyloxy)phenylboronic acid.

Caption: Reaction mechanism for the synthesis of 3-(cyclopentyloxy)phenylboronic acid.

Critical Safety Considerations

This protocol involves highly reactive and pyrophoric reagents. Strict adherence to safety procedures is mandatory.

-

Organolithium Reagents (n-BuLi): n-Butyllithium is pyrophoric, meaning it can ignite spontaneously upon contact with air or moisture.[12][13] It is also severely corrosive to skin and eyes. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using proper air-free techniques (e.g., Schlenk line or glovebox).[13][14][15]

-

Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, safety goggles, and nitrile gloves must be worn. For enhanced protection, wearing neoprene or other heavy-duty gloves over nitrile gloves is recommended.[12][16]

-

Reaction Quenching: The reaction must be quenched carefully at low temperatures. Quenching residual organolithium reagents is highly exothermic.

-

Fire Safety: A Class D fire extinguisher (for combustible metals) and a sand bucket must be immediately accessible in the fume hood where the experiment is conducted. Do not use a water or CO₂ extinguisher on an organolithium fire.[15]

-

Triisopropyl Borate: This reagent is a highly flammable liquid and vapor.[17][18][19][20] It is also an irritant. Handle only in a well-ventilated fume hood, away from ignition sources.

Materials and Equipment

Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 1-Bromo-3-(cyclopentyloxy)benzene | C₁₁H₁₃BrO | 241.12 | 5.00 g | 20.7 | Starting Material |

| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 9.1 mL | 22.8 | 2.5 M solution in hexanes (1.1 eq) |

| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 5.8 mL | 24.8 | (1.2 eq) |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - | From a solvent purification system |

| 2 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~50 mL | - | For workup |

| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | ~200 mL | - | For extraction |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~50 mL | - | For extraction |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - | For drying |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Schlenk line with nitrogen or argon gas source

-

Low-temperature thermometer

-

Dry ice/acetone bath (-78 °C)

-

Syringes and needles for reagent transfer

-

Addition funnel (optional, for borate addition)

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Detailed Experimental Protocol

The following workflow diagram outlines the key stages of the synthesis.

Caption: Experimental workflow from setup to final product characterization.

Step-by-Step Procedure

-

Glassware Preparation: Ensure all glassware is thoroughly oven-dried (or flame-dried) and assembled hot. Allow the apparatus to cool to room temperature under a positive pressure of dry nitrogen or argon. This is crucial to remove any trace moisture which would consume the n-BuLi.[14]

-

Reaction Setup: To the 250 mL three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add 1-bromo-3-(cyclopentyloxy)benzene (5.00 g, 20.7 mmol).

-

Dissolution: Add anhydrous THF (100 mL) via cannula or syringe to dissolve the starting material.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Maintain this temperature for the next steps. A pale slurry may form, which is normal.

-

Lithiation: Slowly add n-butyllithium (9.1 mL of a 2.5 M solution in hexanes, 22.8 mmol, 1.1 eq) dropwise via syringe over 15-20 minutes.

-

Causality: Dropwise addition is critical to control the exothermic reaction and maintain the temperature at -78 °C, preventing side reactions such as ortho-lithiation or reaction with the THF solvent.

-

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete. The formation of the aryllithium species is typically rapid at this temperature.

-

Borylation: Add triisopropyl borate (5.8 mL, 24.8 mmol, 1.2 eq) dropwise via syringe over 10 minutes.

-

Warming: After the addition of the borate, stir the mixture at -78 °C for an additional hour, then remove the cooling bath and allow the reaction to warm slowly to room temperature overnight with continued stirring.

-

Quenching and Hydrolysis: Carefully quench the reaction by slowly adding 2 M HCl (~50 mL) while cooling the flask in an ice-water bath. Stir vigorously for 30 minutes. The boronate ester will hydrolyze to the boronic acid, which is typically a white solid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification of boronic acids can sometimes be challenging due to their propensity to form cyclic anhydrides (boroxines) upon dehydration and their amphiphilic nature.[22]

-

Recrystallization: A common method is recrystallization. The crude solid can be dissolved in a minimum amount of a hot solvent (e.g., a mixture of hexanes and ethyl acetate, or toluene) and allowed to cool slowly to furnish the pure boronic acid as a crystalline solid.

-

Acid/Base Extraction: An alternative is to dissolve the crude product in diethyl ether and extract with a basic aqueous solution (e.g., 1 M NaOH). The boronic acid will deprotonate and move to the aqueous layer. The layers are separated, and the aqueous layer is then re-acidified with HCl to pH ~2-3, causing the pure boronic acid to precipitate. The solid is then collected by filtration.[23]

Expected Results

-

Appearance: White to off-white solid.

-

Yield: Typically 70-85% after purification.

-

Characterization:

-

¹H NMR: Expect characteristic aromatic proton signals, a signal for the methine proton of the cyclopentyl group, and a broad singlet for the B(OH)₂ protons which is exchangeable with D₂O.

-

¹³C NMR: Confirmation of the carbon skeleton.

-

Mass Spectrometry: To confirm the molecular weight (M+H)⁺.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Inactive n-BuLi (degraded by air/moisture). | Titrate the n-BuLi solution before use to determine its exact molarity. |

| Wet glassware or solvent. | Ensure all glassware is rigorously dried and use anhydrous solvent from a purification system.[14] | |

| Significant Protodeborylation | Reaction warmed up prematurely. | Maintain strict temperature control at -78 °C during lithiation and borylation steps. |

| Incomplete lithiation before borate addition. | Ensure sufficient stirring time (at least 1 hour) after n-BuLi addition. | |

| Difficult Purification | Formation of boroxine anhydrides. | During workup, stir vigorously with aqueous acid for an extended period to ensure full hydrolysis. Co-evaporation with a solvent like methanol can sometimes help break up boroxines. |

| Product is an oil or gum. | Attempt purification via acid/base extraction or chromatography on silica gel (can be tricky, may require deactivation with an acid or use of C18 reverse-phase silica).[22] |

References

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Al-Zoubi, R. M., et al. (2012). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Molecules, 17(11), 13486-13498. Retrieved from [Link]

-

University of California, Riverside EH&S. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

-

Princeton University EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Silva, M., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 27(19), 6333. Retrieved from [Link]

-

Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. Retrieved from [Link]

-

Totah, N. I. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54644. Retrieved from [Link]

-

Wang, C., et al. (2018). One-step highly selective borylation/Suzuki cross-coupling of two distinct aryl bromides in pure water. Green Chemistry, 20(20), 4641-4646. Retrieved from [Link]

-

Cole-Parmer. (2004, September 27). Material Safety Data Sheet - Triisopropyl borate, 98+%. Retrieved from [Link]

-

UC Center for Laboratory Safety. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

-

Thompson, A. S., et al. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Current Organic Chemistry, 7(12), 1251-1278. Retrieved from [Link]

-

Kubota, K., & Ito, H. (2022). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 18, 903-910. Retrieved from [Link]

-

Mathew, J. S., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

-

Wang, C., et al. (2018). One-step highly selective borylation/Suzuki cross-coupling of two distinct aryl bromides in pure water. Semantic Scholar. Retrieved from [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606-4609. Retrieved from [Link]

-

Desrosiers, J.-N., et al. (2022). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development, 26(2), 263-272. Retrieved from [Link]

-

Falivene, L., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(15), 2904-2913. Retrieved from [Link]

-

Universidade de Lisboa. (n.d.). Purification of antibody fragments by phenylboronate chromatography using a microfluidic device. Retrieved from [Link]

- Google Patents. (n.d.). CA2297780A1 - Synthesis of aryl boronic acids.

-

Liu, Y., et al. (2016). Synthesis of a phenylboronic acid-functionalized thermosensitive block copolymer and its application in separation and purification of vicinal-diol-containing compounds. RSC Advances, 6(89), 86326-86334. Retrieved from [Link]

-

Jolibois, A., & Pucheault, M. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2660. Retrieved from [Link]

-

Leermann, T., et al. (2011). Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges. ChemInform. Retrieved from [Link]

-

Durham E-Theses. (n.d.). Synthesis and reactions of new N-heteroaryl boronic acids. Retrieved from [Link]

-

Agilent. (2010, September 24). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]

-

Serwatowski, J., et al. (2006). [3-Bromo-2-(3-fluorobenzyloxy)phenyl]boronic acid. Acta Crystallographica Section E, 62(12), o5361-o5362. Retrieved from [Link]

-

Li, W., et al. (2000). 3-pyridylboronic acid. Organic Syntheses, 77, 235. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Substituted 3-Bromo-1-phenylallenes from Alkynylcyclohepta-trienes. Retrieved from [Link]

-

Li, Y., et al. (2023). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). RSC Advances, 13(25), 17041-17052. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 11. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 12. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 16. ehs.ucr.edu [ehs.ucr.edu]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.ie [fishersci.ie]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 1-Bromo-3-(cyclopentyloxy)benzene Etherification

Welcome to the technical support center for the synthesis of 1-Bromo-3-(cyclopentyloxy)benzene. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this specific etherification reaction. Here, we address common challenges and provide in-depth, evidence-based solutions to improve your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-Bromo-3-(cyclopentyloxy)benzene, and what are its limitations?

The most prevalent method for this synthesis is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of a 3-bromophenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic cyclopentyl source (e.g., cyclopentyl bromide) via an Sₙ2 mechanism.[1][4]

Reaction Scheme:

-

Step 1 (Deprotonation): 3-Bromophenol + Base → 3-Bromophenoxide

-

Step 2 (Sₙ2 Attack): 3-Bromophenoxide + Cyclopentyl Halide → 1-Bromo-3-(cyclopentyloxy)benzene

The primary limitation arises from competing side reactions, especially when using a secondary alkyl halide like cyclopentyl bromide.[1][2] The strong basicity of the phenoxide can lead to an E2 elimination reaction, forming cyclopentene instead of the desired ether.[1][4][5][6] This competition between Sₙ2 (substitution) and E2 (elimination) is the most critical factor affecting yield.[7][8]

Q2: My reaction yield is consistently low (<40%). What are the most likely causes?

Low yields are almost always traceable to one or more of the following issues:

-

Dominance of the E2 Elimination Side Reaction: Cyclopentyl bromide is a secondary halide, making it susceptible to elimination, especially at higher temperatures or with sterically hindered bases.[2][4][5] The phenoxide is a strong base, which can readily abstract a proton from the cyclopentyl ring, leading to the formation of cyclopentene.[1][6]

-

Incomplete Deprotonation of 3-Bromophenol: If the chosen base is not strong enough to fully deprotonate the phenol, a significant portion of your starting material will remain unreacted.[9]

-

Suboptimal Solvent Choice: The solvent plays a crucial role. Protic solvents (like ethanol) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the desired Sₙ2 reaction.[1][9][10]

-

C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation) or the aromatic ring (C-alkylation).[1][10] While O-alkylation is generally favored, certain conditions can promote competitive alkylation at the ortho and para positions of the ring.[10]

Troubleshooting Guide

Problem 1: Low Yield with Significant Alkene Byproduct Formation

This is the classic Sₙ2 vs. E2 competition problem. Your primary goal is to implement conditions that favor substitution over elimination.

The Sₙ2 reaction requires the nucleophile (phenoxide) to attack the carbon atom bearing the leaving group. The E2 reaction requires the base (phenoxide) to abstract a proton from a carbon adjacent to the leaving group.[11] For secondary halides, these two pathways are in direct competition.[4][12]

-

Modify Reaction Temperature: Sₙ2 and E2 reactions have different activation energies. Lowering the reaction temperature generally favors the Sₙ2 pathway over the E2 pathway.[12]

-